Superior Tyrosinase Inhibition vs. Kojic Acid for Melanogenesis Research
The derivative (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) exhibits a significantly higher inhibitory potency against mushroom tyrosinase compared to the industry standard, kojic acid. In a direct head-to-head enzyme inhibition assay, compound 2a demonstrated a lower IC50, indicating greater efficacy at lower concentrations [1].
| Evidence Dimension | Inhibitory potency against mushroom tyrosinase |
|---|---|
| Target Compound Data | IC50 = 13.36 μM |
| Comparator Or Baseline | Kojic acid, IC50 = 24.72 μM |
| Quantified Difference | 45.9% lower IC50 (approx. 1.85x more potent) |
| Conditions | In vitro mushroom tyrosinase enzyme assay. |
Why This Matters
Procuring this compound enables the development of more potent anti-melanogenic agents for skin-lightening or dermatological applications, directly outperforming a widely used reference standard.
- [1] Ha YM, Park YJ, Kim JA, et al. Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. European Journal of Medicinal Chemistry. 2012;49:245-252. View Source
